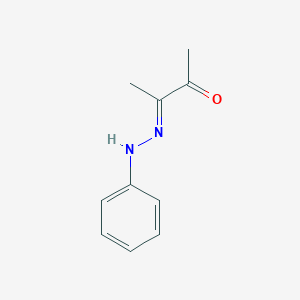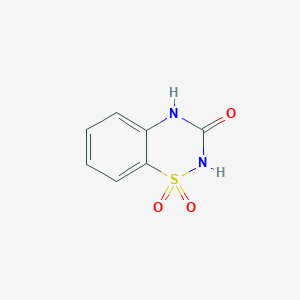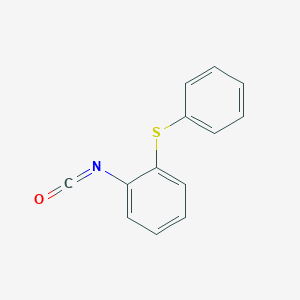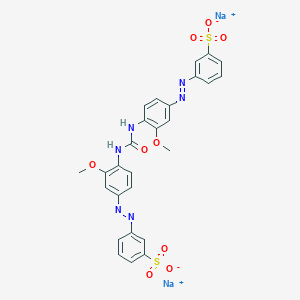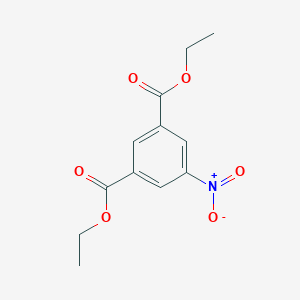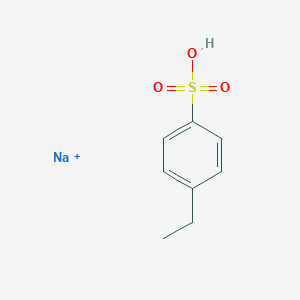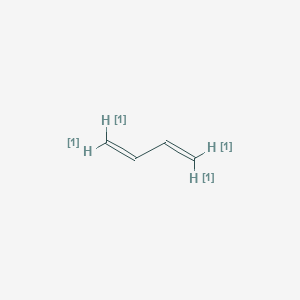
1,3-丁二烯, 1,1,4,4-四氘-, (E)-
概述
描述
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated derivative of 1,3-butadiene, a simple conjugated diene with the molecular formula C4H2D4. This compound is characterized by the replacement of hydrogen atoms at positions 1 and 4 with deuterium, a stable isotope of hydrogen. The (E)-configuration indicates that the substituents on the double bonds are on opposite sides, contributing to its unique chemical properties .
科学研究应用
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Producing specialized polymers and materials with enhanced properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- typically involves the deuteration of 1,3-butadiene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of deuterated compounds like 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is often achieved through large-scale catalytic exchange processes. These processes utilize deuterium gas and specialized catalysts to replace hydrogen atoms with deuterium in the parent compound. The production is optimized for high yield and purity, making the compound suitable for various research and industrial applications .
化学反应分析
Types of Reactions
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form polybutadiene, a synthetic rubber.
Hydrohalogenation: Reaction with hydrogen halides to form halogenated derivatives.
Oxidation: Oxidative reactions to form epoxides and other oxygenated products.
Common Reagents and Conditions
Polymerization: Catalysts such as Nd(Oi-Pr)3/Mg(n-Bu)2 are used for trans-1,4-selective polymerization.
Hydrohalogenation: Hydrogen halides like HCl or HBr are used under controlled conditions.
Oxidation: Oxidizing agents such as peroxides or molecular oxygen in the presence of catalysts.
Major Products Formed
Polymerization: Polybutadiene with high trans-1,4 content.
Hydrohalogenation: Halogenated butadiene derivatives.
Oxidation: Epoxides and other oxygenated compounds.
作用机制
The mechanism of action of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- involves its interaction with molecular targets through its conjugated diene system. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting molecular pathways and targets .
相似化合物的比较
Similar Compounds
1,3-Butadiene: The non-deuterated parent compound.
1,3-Butadiene, 1,1,4,4-tetrafluoro-: A fluorinated derivative with different chemical properties.
1,3-Butadiene, 1,1,4,4-tetramethyl-: A methylated derivative with altered reactivity.
Uniqueness
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic studies through isotopic effects, distinguishing it from other similar compounds .
属性
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
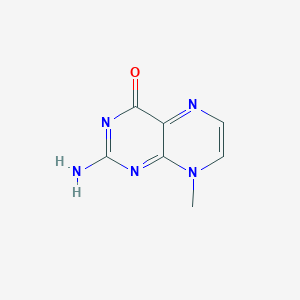
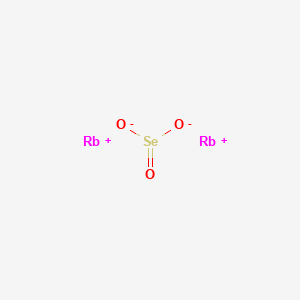
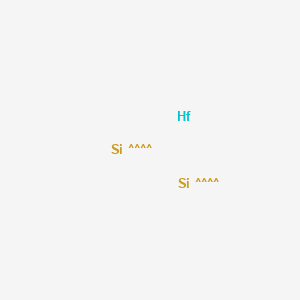
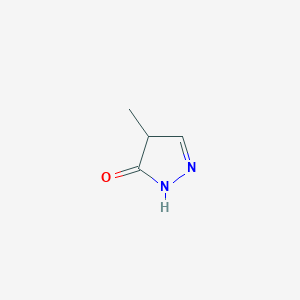
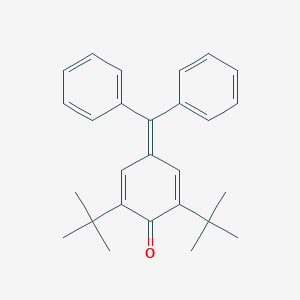
![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
